N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]propanamide
CAS No.:
Cat. No.: VC16373281
Molecular Formula: C13H11BrCl2N2OS
Molecular Weight: 394.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11BrCl2N2OS |
|---|---|
| Molecular Weight | 394.1 g/mol |
| IUPAC Name | N-[2-bromo-5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-4-yl]propanamide |
| Standard InChI | InChI=1S/C13H11BrCl2N2OS/c1-2-11(19)17-12-10(20-13(14)18-12)6-7-5-8(15)3-4-9(7)16/h3-5H,2,6H2,1H3,(H,17,19) |
| Standard InChI Key | CQKFRZQSAKZLFD-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)NC1=C(SC(=N1)Br)CC2=C(C=CC(=C2)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[2-bromo-5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-4-yl]propanamide, delineates its core structure: a thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) substituted at positions 2, 4, and 5. Key features include:
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Position 2: A bromine atom, enhancing electrophilic reactivity.
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Position 5: A 2,5-dichlorobenzyl group, introducing steric bulk and lipophilicity.
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Position 4: A propanamide side chain, potentially facilitating hydrogen bonding with biological targets.
The canonical SMILES string CCC(=O)NC1=C(SC(=N1)Br)CC2=C(C=CC(=C2)Cl)Cl and InChIKey CQKFRZQSAKZLFD-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.1 g/mol |
| IUPAC Name | N-[2-bromo-5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-4-yl]propanamide |
| SMILES | CCC(=O)NC1=C(SC(=N1)Br)CC2=C(C=CC(=C2)Cl)Cl |
| InChIKey | CQKFRZQSAKZLFD-UHFFFAOYSA-N |
Synthesis and Purification
Synthetic Pathways
The synthesis of N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]propanamide involves multi-step organic reactions, typically including:
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Thiazole Ring Formation: Cyclization of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis, which combines thioamides with halocarbons.
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Functionalization:
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Bromination: Electrophilic aromatic substitution or radical bromination at position 2.
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Dichlorobenzyl Attachment: Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the 2,5-dichlorobenzyl group.
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Propanamide Grafting: Amide bond formation between the thiazole’s amine and propanoic acid derivatives.
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Purification Techniques
Chromatographic methods, such as high-performance liquid chromatography (HPLC) or column chromatography, are employed to isolate the compound from reaction byproducts. The use of mass-directed autopurification systems ensures high purity (>95%), critical for pharmacological evaluations.
Structural and Electronic Features
Halogen Substituent Effects
The bromine and chlorine atoms impart distinct electronic and steric properties:
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Bromine: A heavy halogen with polarizable electrons, bromine enhances intermolecular interactions (e.g., halogen bonding) with biological targets.
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Chlorines: The 2,5-dichlorobenzyl group contributes to lipophilicity, potentially improving membrane permeability in cellular assays.
Conformational Analysis
Density functional theory (DFT) calculations on analogous thiazoles predict that the dichlorobenzyl group adopts a planar conformation relative to the thiazole ring, minimizing steric clash and optimizing π-π stacking with aromatic residues in enzyme active sites .
Biological Activities and Mechanistic Insights
Molecular Docking Predictions
In silico models suggest the propanamide group forms hydrogen bonds with catalytic residues of COX-2 (PDB ID: 5KIR), while the dichlorobenzyl moiety occupies a hydrophobic pocket, mimicking binding modes of NSAIDs like celecoxib .
Comparative Analysis with Structural Analogs
Analog: 4-Bromo-2-butyl-5-[(2-methyl-1,3-thiazol-4-yl)methylamino]pyridazin-3-one
This pyridazinone-thiazole hybrid (PubChem CID: 114435059) shares bromine and thiazole motifs but differs in core heterocycle and substituents .
Table 2: Structural Comparison
Research Gaps and Future Directions
Priority Investigations
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In Vitro Screening: Antibacterial assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
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SAR Studies: Modifying the propanamide chain length or halogen substituents to optimize potency and selectivity .
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ADMET Profiling: Assessing absorption, distribution, and toxicity in preclinical models.
Synthetic Chemistry Innovations
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Flow Chemistry: Continuous-flow systems to improve reaction efficiency and yield.
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Catalytic Asymmetric Synthesis: Enantioselective routes to access chiral derivatives for stereochemical activity studies.
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